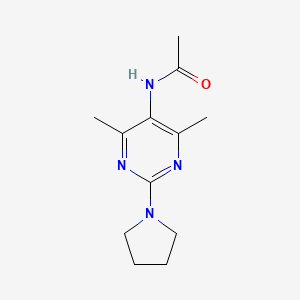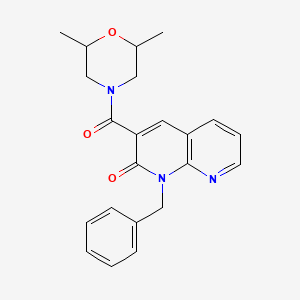![molecular formula C12H12ClN3O2 B6507111 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide CAS No. 899984-86-2](/img/structure/B6507111.png)
2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a chloro group, a phthalazinone moiety, and a propanamide backbone, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
This compound interacts with its target, the PARP, and acts as a potent inhibitor . By inhibiting PARP, the compound prevents the repair of DNA damage in cancer cells, leading to cell death .
Biochemical Pathways
The compound affects the DNA repair pathway in cells By inhibiting PARP, it prevents the repair of single-strand DNA breaksThis is particularly effective in cancer cells that already have defects in their DNA repair mechanisms .
Result of Action
The result of the action of this compound is the induction of cell death in cancer cells . By inhibiting PARP and preventing the repair of DNA damage, the compound can lead to the accumulation of DNA breaks, particularly in cancer cells with defective DNA repair mechanisms. This accumulation of DNA damage can ultimately lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step often involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the propanamide moiety. This can be done by reacting the phthalazinone intermediate with a suitable chloroalkyl amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phthalazinone moiety. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amides.
Oxidation Products: Oxidized derivatives of the phthalazinone moiety.
Reduction Products: Reduced forms of the phthalazinone or amide groups.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological macromolecules is of particular interest.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties. Studies focus on its efficacy and mechanism of action in treating various diseases.
Industry: Utilized in the development of new materials and chemical products. Its unique chemical structure allows for the creation of specialized polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Shares the phthalazinone core but differs in the substituent groups, leading to different chemical properties and reactivity.
5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide: Another compound with a similar core structure but different functional groups, used as an antithrombotic agent.
Uniqueness
2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro group, phthalazinone moiety, and propanamide backbone collectively contribute to its versatility in various applications.
Properties
IUPAC Name |
2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(13)11(17)14-6-10-8-4-2-3-5-9(8)12(18)16-15-10/h2-5,7H,6H2,1H3,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYYBVQBLLEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NNC(=O)C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide](/img/structure/B6507032.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide](/img/structure/B6507035.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B6507046.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6507060.png)

![3-(1-ethyl-1H-indol-3-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]urea](/img/structure/B6507072.png)
![1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B6507079.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)
![N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B6507084.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B6507095.png)
![2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B6507105.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B6507106.png)
![Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)-](/img/structure/B6507124.png)
